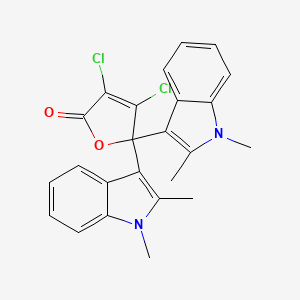
3,4-Dichloro-5,5-bis(1,2-dimethyl-1H-indol-3-yl)furan-2(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3,4-Dichloro-5,5-bis(1,2-dimethyl-1H-indol-3-yl)furan-2(5H)-one” is a synthetic organic compound that belongs to the class of furanones. Furanones are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound, in particular, is characterized by the presence of two indole groups and a furanone core, which may contribute to its unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “3,4-Dichloro-5,5-bis(1,2-dimethyl-1H-indol-3-yl)furan-2(5H)-one” typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of Indole Derivatives: The synthesis begins with the preparation of 1,2-dimethyl-1H-indole derivatives through the Fischer indole synthesis or other suitable methods.
Chlorination: The indole derivatives are then chlorinated at the 3 and 4 positions using reagents such as thionyl chloride or phosphorus pentachloride.
Furanone Formation: The chlorinated indole derivatives are reacted with a suitable furanone precursor under acidic or basic conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
“3,4-Dichloro-5,5-bis(1,2-dimethyl-1H-indol-3-yl)furan-2(5H)-one” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as potassium permanganate or chromium trioxide to form oxidized derivatives.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can yield reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the chlorinated positions or the indole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furanone derivatives with additional oxygen-containing functional groups, while reduction may produce fully or partially reduced indole-furanone compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: Investigating its biological activity, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: Potential use as a lead compound for drug development.
Industry: Applications in materials science, such as the development of novel polymers or catalysts.
Wirkmechanismus
The mechanism of action of “3,4-Dichloro-5,5-bis(1,2-dimethyl-1H-indol-3-yl)furan-2(5H)-one” would depend on its specific biological activity. Generally, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The indole rings and furanone core could facilitate binding to these targets, leading to modulation of biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dichloro-5,5-bis(1H-indol-3-yl)furan-2(5H)-one: Similar structure but without the 1,2-dimethyl groups.
5,5-Bis(1,2-dimethyl-1H-indol-3-yl)furan-2(5H)-one: Lacks the chlorination at the 3 and 4 positions.
3,4-Dichloro-5,5-bis(1H-indol-3-yl)furan-2(5H)-one: Similar structure but with different substitution patterns.
Uniqueness
The unique combination of chlorination and dimethyl substitution in “3,4-Dichloro-5,5-bis(1,2-dimethyl-1H-indol-3-yl)furan-2(5H)-one” may confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness can be leveraged in various applications, making it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
64232-59-3 |
|---|---|
Molekularformel |
C24H20Cl2N2O2 |
Molekulargewicht |
439.3 g/mol |
IUPAC-Name |
3,4-dichloro-5,5-bis(1,2-dimethylindol-3-yl)furan-2-one |
InChI |
InChI=1S/C24H20Cl2N2O2/c1-13-19(15-9-5-7-11-17(15)27(13)3)24(22(26)21(25)23(29)30-24)20-14(2)28(4)18-12-8-6-10-16(18)20/h5-12H,1-4H3 |
InChI-Schlüssel |
LWPMDMHMFXDQEW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=CC=CC=C2N1C)C3(C(=C(C(=O)O3)Cl)Cl)C4=C(N(C5=CC=CC=C54)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



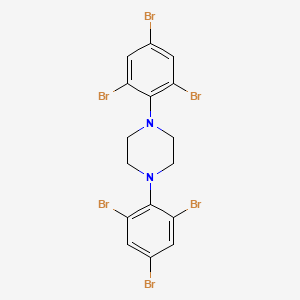
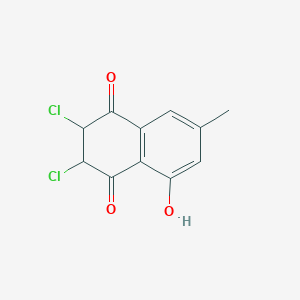
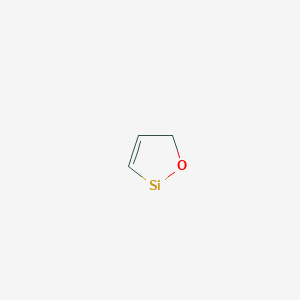
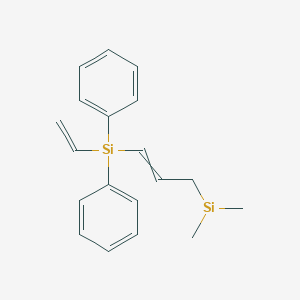

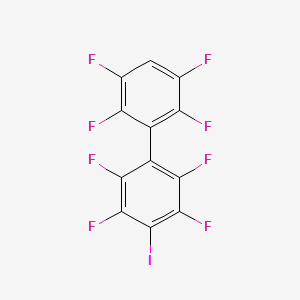
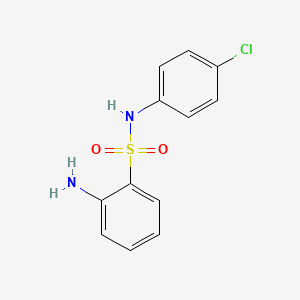
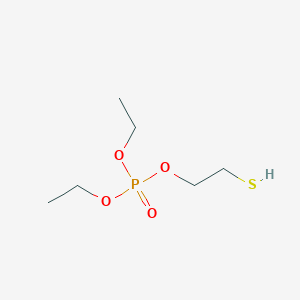

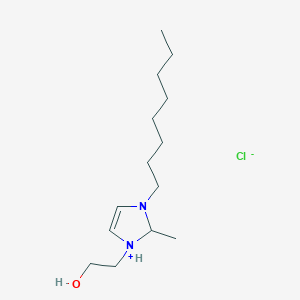
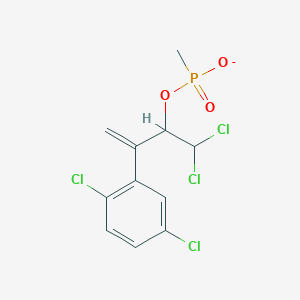
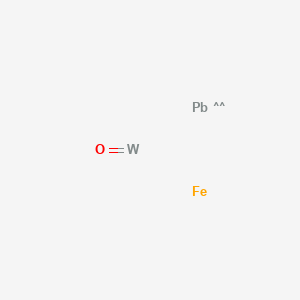
![N-{4-[(Pyridin-2-yl)methyl]phenyl}acetamide](/img/structure/B14508619.png)
